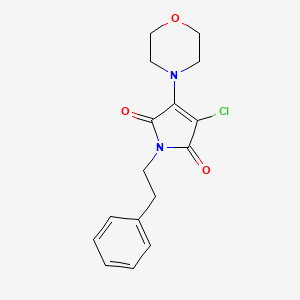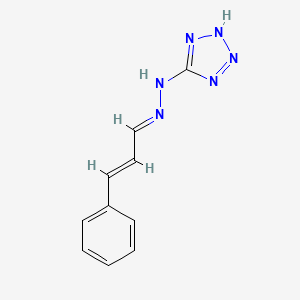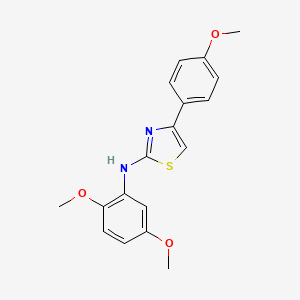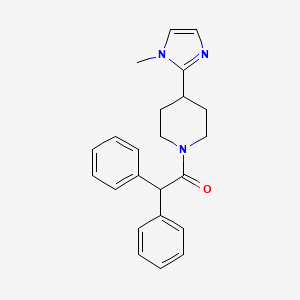
3-chloro-4-(4-morpholinyl)-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed aryl-aryl coupling reactions, such as Suzuki coupling, which are instrumental in forming π-conjugated polymers that include the pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) unit and various substituents. These methods yield compounds with significant photoluminescence and potential for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000). Similarly, compounds containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain are synthesized via Pd-catalyzed Suzuki coupling, demonstrating unique optical and electrochemical properties (Zhang & Tieke, 2008).
Molecular Structure Analysis
X-ray diffraction analysis provides insight into the molecular structure of related compounds, revealing specific bond distances and angles that contribute to their stability and reactivity. The molecular geometry, especially the effect of substituents on the pyrrolo[3,4-c]pyrrole ring system, is crucial for understanding the compound's electronic and photophysical properties (Fujii et al., 2002).
Chemical Reactions and Properties
Related compounds exhibit a range of chemical reactions, including polymerization reactions that lead to materials with distinct optical and electronic properties. The influence of the substitution pattern on these properties highlights the versatility of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives in applications such as electronic devices (Zhang, Tieke, Forgie, & Skabara, 2009).
Aplicaciones Científicas De Investigación
Photoluminescent Polymers
A study outlines the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, highlighting their potential for electronic applications due to strong photoluminescence and photochemical stability. These materials show promise for use in organic electronics and photovoltaic devices due to their orange color in solution and strong emission properties (Beyerlein & Tieke, 2000).
Molecular Interactions and Crystal Structures
Another study focuses on the synthesis, crystal structures, and molecular interactions of 5-trifluoromethoxy-1H-indole-2,3-dione derivatives. This research provides insights into the structural configurations and hydrogen bonding patterns that could influence the development of novel organic compounds with specific properties (Kaynak, Özbey, & Karalı, 2013).
Electron Acceptors and Color Properties
Research on deeply colored bisamides derived from nucleophilic substitution reactions introduces new electron acceptors for organic synthesis, offering insights into the creation of dyes and pigments with specific color properties (Junek et al., 1982).
β-Ketoamide Derivatives
A one-pot reaction of (chlorocarbonyl) phenyl ketene with β-ketoamides to produce 2-pyrone derivatives demonstrates the versatility of β-ketoamide derivatives as intermediates in heterocyclic compound synthesis. This study contributes to the field of organic synthesis, especially in the context of developing new methodologies for constructing heterocyclic frameworks (Nejadshafiee et al., 2013).
Polymer Synthesis and Characterization
Investigations into the synthesis and spectroscopic characterization of cobalt(III) complexes with morpholine, pyrrolidine, and piperidine demonstrate the potential for developing novel materials with unique chemical and physical properties. These studies could inform the design of new catalytic systems or materials for electronic applications (Amirnasr et al., 2001).
Propiedades
IUPAC Name |
3-chloro-4-morpholin-4-yl-1-(2-phenylethyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c17-13-14(18-8-10-22-11-9-18)16(21)19(15(13)20)7-6-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFHKRUGTDUPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)CCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-(4-morpholinyl)-1-(2-phenylethyl)-1H-pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)
![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)

![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)

![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)

![ethyl 2-[(anilinocarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5559764.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-pyrrolidinylsulfonyl)piperazine](/img/structure/B5559768.png)
![(3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)